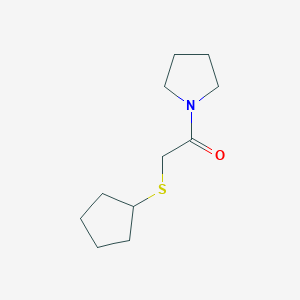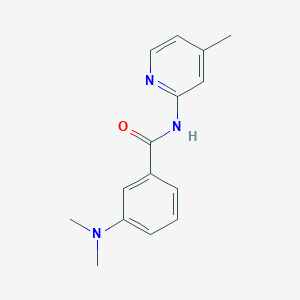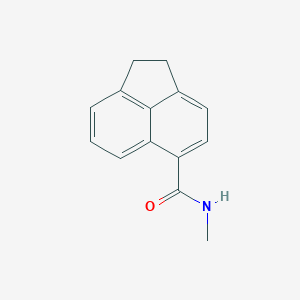
2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone is a chemical compound that belongs to the family of cathinones. It is commonly known as SGT-263 and is a synthetic cannabinoid that has been used for scientific research purposes. The compound is known to have various biochemical and physiological effects on the human body, which makes it an important subject of study.
作用機序
The mechanism of action of 2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to interact with the CB1 and CB2 receptors in the endocannabinoid system. The compound acts as an agonist of these receptors, which leads to the activation of various signaling pathways. The activation of these pathways can lead to the biochemical and physiological effects observed in the human body.
Biochemical and Physiological Effects:
2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone has been found to have various biochemical and physiological effects on the human body. The compound has been shown to have analgesic, anxiolytic, and anti-inflammatory properties. It has also been found to affect appetite and mood. The study of SGT-263 can provide insights into the functioning of the endocannabinoid system and its potential therapeutic applications.
実験室実験の利点と制限
The advantages of using 2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone in lab experiments include its ability to selectively target the endocannabinoid system and its potential therapeutic applications. However, the compound has limitations in terms of its stability and solubility, which can affect its use in certain experiments. Additionally, the compound is highly potent and should be handled with care.
将来の方向性
There are several future directions for the study of 2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone. One potential direction is the investigation of its potential therapeutic applications in treating various diseases such as chronic pain, anxiety, and depression. Another direction is the study of its interactions with other compounds and receptors in the endocannabinoid system. Additionally, the development of new synthesis methods and analogs of the compound can lead to further insights into its properties and potential applications.
Conclusion:
In conclusion, 2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone is a synthetic cannabinoid that has been used extensively in scientific research. The compound has various biochemical and physiological effects on the human body and can provide insights into the functioning of the endocannabinoid system. The study of SGT-263 can lead to potential therapeutic applications and further understanding of the endocannabinoid system.
合成法
The synthesis of 2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone involves the reaction of cyclopentanone with thiourea to form a thioamide intermediate. The intermediate is then reacted with 1-bromo-3-chloropropane to form the final product. The synthesis of the compound requires expertise in organic chemistry and should only be attempted by trained professionals.
科学的研究の応用
2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone has been used extensively in scientific research to study its effects on the human body. The compound has been found to interact with the endocannabinoid system, which is responsible for regulating various physiological processes such as appetite, pain, and mood. The study of SGT-263 can provide insights into the functioning of the endocannabinoid system and its potential therapeutic applications.
特性
IUPAC Name |
2-cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOS/c13-11(12-7-3-4-8-12)9-14-10-5-1-2-6-10/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCUEVADXHRLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7467118.png)

![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467133.png)
![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)


![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)
![N-benzyl-N-(2-hydroxyethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467184.png)
![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)
![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)